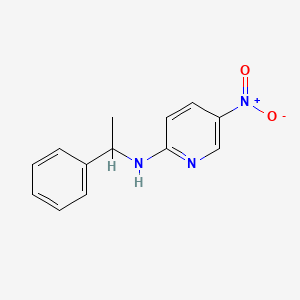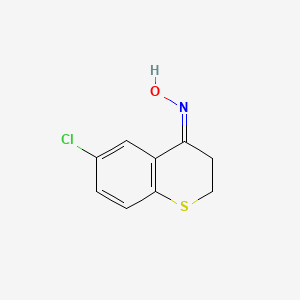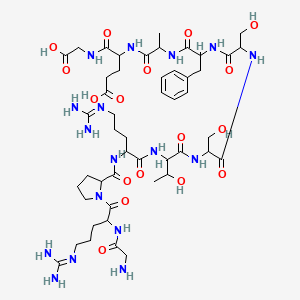![molecular formula C7H5F3N2O B13385106 N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine](/img/structure/B13385106.png)
N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further linked to a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine typically involves the reaction of 3-(trifluoromethyl)pyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}amine
- N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydrazine
Uniqueness
N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine is unique due to the presence of both a trifluoromethyl group and a hydroxylamine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H5F3N2O |
|---|---|
Poids moléculaire |
190.12 g/mol |
Nom IUPAC |
(NZ)-N-[[3-(trifluoromethyl)pyridin-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-3-11-6(5)4-12-13/h1-4,13H/b12-4- |
Clé InChI |
CGVPECRRBNDRGT-QCDXTXTGSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)/C=N\O)C(F)(F)F |
SMILES canonique |
C1=CC(=C(N=C1)C=NO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B13385091.png)
![[(6R,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13385099.png)
